molecular formula C8H9BF2O2 B3215517 [3-(1,1-Difluoroethyl)phenyl]boronic acid CAS No. 1162257-54-6

[3-(1,1-Difluoroethyl)phenyl]boronic acid

Cat. No.: B3215517
CAS No.: 1162257-54-6
M. Wt: 185.97 g/mol
InChI Key: UNBMWVIFKWQQIA-UHFFFAOYSA-N
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Description

[3-(1,1-Difluoroethyl)phenyl]boronic acid is a fluorinated aromatic boronic acid derivative with the molecular formula C₈H₉BF₂O₂ and a molar mass of 185.96 g/mol . Its structure features a boronic acid group (-B(OH)₂) at the meta position of a phenyl ring substituted with a 1,1-difluoroethyl group. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the difluoroethyl group, which modulates the boronic acid’s acidity (predicted pKa ≈ 8.39) and reactivity .

Properties

IUPAC Name

[3-(1,1-difluoroethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O2/c1-8(10,11)6-3-2-4-7(5-6)9(12)13/h2-5,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBMWVIFKWQQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(C)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262033
Record name B-[3-(1,1-Difluoroethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162257-54-6
Record name B-[3-(1,1-Difluoroethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1162257-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-(1,1-Difluoroethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1,1-Difluoroethyl)phenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with a difluoroethylating agent. One common method includes the use of a Grignard reagent, such as 1,1-difluoroethylmagnesium bromide, which reacts with a boronic ester to form the desired boronic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(1,1-Difluoroethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [3-(1,1-Difluoroethyl)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine

The compound is also explored for its potential in biological applications, such as the development of boron-containing drugs. Boronic acids can interact with biological molecules, making them useful in enzyme inhibition and as potential therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable bonds with other organic molecules makes it a key component in the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of [3-(1,1-Difluoroethyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Positional Isomers : The 4-(1,1-difluoroethyl)phenylboronic acid isomer (para-substituted) shares the same molecular formula but exhibits distinct steric and electronic properties due to the para-substitution pattern. The meta-substituted derivative ([3-(1,1-difluoroethyl)phenyl]boronic acid) may offer better steric accessibility for reactions like Suzuki-Miyaura coupling or diol complexation compared to its para analog .
  • Halogenated Analogs: 3-Fluorophenylboronic acid (C₆H₆BFO₂, pKa ≈ 8.7) lacks the difluoroethyl group but shares a fluorine substituent. 3-Bromophenylboronic acid (C₆H₆BBrO₂) replaces fluorine with bromine, introducing heavier atom effects and polarizability, which may alter binding kinetics in biological systems .

Fluorination Impact on Reactivity and Bioactivity

  • Electron-Withdrawing Effects: The 1,1-difluoroethyl group significantly lowers the pKa of the boronic acid (≈8.39) compared to non-fluorinated analogs like 3-ethylphenylboronic acid (predicted pKa ≈ 9.2). Enhanced acidity facilitates boronate ester formation with diols, a critical property for glucose-sensing applications .
  • Biological Activity: Fluorinated boronic acids, such as 4-fluoro- and 2,4-difluorophenylboronic acids, demonstrate potent antimicrobial activity in quinoxaline derivatives . Similarly, this compound may exhibit enhanced bioactivity due to improved membrane permeability and target binding compared to non-fluorinated analogs .

Steric and Electrostatic Factors in Diol Complexation

Studies on phenyl boronic acid-diol interactions reveal that steric hindrance and electrostatic repulsion from adjacent anionic groups destabilize boronate complexes .

Medicinal Chemistry

  • Tubulin Polymerization Inhibition : Boronic acid-containing cis-stilbenes (e.g., compound 13c , IC₅₀ = 21–22 µM) demonstrate that boronic acid substitution enhances tubulin inhibition compared to carboxylic acid analogs . The difluoroethyl group in this compound may further optimize hydrophobic interactions with tubulin’s binding pocket.
  • Enzyme Inhibition : Boronic acids are established protease inhibitors (e.g., bortezomib). The difluoroethyl group’s electron-withdrawing nature could improve binding to catalytic serine or threonine residues in enzymes .

Materials Science

  • Fluorescent Sensors : Boronic acid-functionalized carbon dots (C-dots) exhibit glucose sensitivity via diol-induced fluorescence quenching . The difluoroethyl group’s hydrophobicity may enhance C-dot stability in biological fluids.

Data Tables

Table 1: Physicochemical Properties of Selected Boronic Acids

Compound Molecular Formula Molar Mass (g/mol) Predicted pKa Notable Applications
This compound C₈H₉BF₂O₂ 185.96 8.39 Enzyme inhibition, sensors
4-(1,1-Difluoroethyl)phenylboronic acid C₈H₉BF₂O₂ 185.96 8.39 Suzuki coupling
3-Fluorophenylboronic acid C₆H₆BFO₂ 139.92 8.7 Antimicrobial agents
3-Ethylphenylboronic acid C₈H₁₁BO₂ 149.98 9.2 Low bioactivity

Biological Activity

[3-(1,1-Difluoroethyl)phenyl]boronic acid is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications in various fields, supported by research findings and case studies.

  • Chemical Formula : C9H10B F2O2
  • CAS Number : 1162257-54-6
  • Molecular Weight : 195.98 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boronic acid group can form reversible covalent bonds with diols, which is significant in the inhibition of certain enzymes.

Target Enzymes and Pathways

  • Enzyme Inhibition : Boronic acids are known to inhibit proteasomes and certain kinases, which are crucial for cellular regulation and signaling pathways.
  • Biochemical Interactions : The compound may interact with proteins involved in cancer progression, inflammation, and microbial resistance.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer Cell Line) : Exhibited an IC50 value of 18.76 µg/mL, indicating significant cytotoxicity .
  • Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

The compound has shown promising results against bacterial strains:

  • E. coli : Effective at concentrations around 6.50 mg/mL, demonstrating significant antibacterial properties .
  • Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Activity

Studies indicate that this compound possesses strong antioxidant properties:

  • DPPH Scavenging Activity : IC50 value of 0.14 µg/mL suggests potent free radical scavenging ability .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation; however, it is expected to exhibit moderate solubility in organic solvents and variable solubility in water. This affects its bioavailability and distribution within biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of boronic acids similar to this compound:

StudyFindings
Study 1Demonstrated cytotoxic effects on MCF-7 cells with a specific IC50 value .
Study 2Investigated the antibacterial properties against E. coli, confirming effectiveness at specific concentrations .
Study 3Evaluated antioxidant capacity using DPPH assay, revealing high scavenging activity .

Applications in Medicine and Industry

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceuticals : Development of anticancer drugs and antimicrobial agents.
  • Cosmetics : Formulation of products with antioxidant properties.
  • Agriculture : Potential use in developing plant protection agents due to antimicrobial activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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